

A Comparative Guide to the Reaction Kinetics of N-Allylmethylamine

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Compound of Interest

Compound Name: N-Allylmethylamine

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This guide provides a focused examination of the reaction kinetics of **N-Allylmethylamine**, a secondary amine with applications in organic synthesis and materials science. Due to a notable scarcity of direct kinetic studies for a broad range of reactions, this document centers on the well-documented gas-phase unimolecular thermal decomposition of **N-Allylmethylamine**. To offer a predictive framework for its reactivity in other common transformations, comparative data for analogous amines in nucleophilic substitution reactions is also presented.

Comparative Kinetic Data

The kinetic landscape of **N-Allylmethylamine** is most clearly defined in its thermal decomposition. In other reaction types, such as nucleophilic substitutions, its reactivity can be inferred by comparing it with other secondary amines.

Table 1: Gas-Phase Thermal Decomposition Kinetics of **N-Allylmethylamine** and Related Allylamines

The thermal decomposition of **N-Allylmethylamine** proceeds via a retro-'ene' reaction mechanism. The table below summarizes the Arrhenius parameters for this reaction and compares them to those of other alkylallylamines.

Compound	Temperature Range (K)	$\log(A, s^{-1})$	E_a (kcal/mol)	Reaction Products
N-Allylmethylamine	602–694	11.37 ± 0.56	43.38 ± 1.62	Propene + Methyleneamine[1][2]
Diallylamine	603–695	11.24 ± 0.22	41.56 ± 0.65	Propene + Allylamine
Triallylamine	603–684	11.14 ± 0.25	40.50 ± 0.75	Propene + Diallylamine
N-Allyl-N-cyclohexylamine	583–653	11.51 ± 0.26	40.73 ± 0.67	Propene + Cyclohexylidene methanamine

Data for analogous allylamines are provided for comparative purposes.

Table 2: Comparative Nucleophilicity of Secondary Amines in Water

While direct kinetic data for **N-Allylmethylamine** in nucleophilic substitution reactions is not readily available in the searched literature, its reactivity can be estimated by comparing its structure to other secondary amines for which nucleophilicity parameters have been determined. The following table presents data for the reaction of various secondary amines with benzydrylium ions in water, which serves as a benchmark for nucleophilicity.

Amine	pK _a H	N	s
Diethylamine	11.00	14.73	0.88
Pyrrolidine	11.27	16.90	0.85
Piperidine	11.12	16.33	0.86
Morpholine	8.50	12.87	0.90

N and s are nucleophilicity and sensitivity parameters, respectively, derived from the equation $\log k(20\text{ }^{\circ}\text{C}) = s(E + N)$. A higher N value indicates greater nucleophilicity.[[3](#)]

Based on its structure as a secondary alkyl amine, the nucleophilicity of **N-Allylmethylamine** is expected to be comparable to that of diethylamine, suggesting it is a moderately strong nucleophile.

Experimental Protocols

The following methodology is representative of the experimental setup used to investigate the kinetics of the gas-phase unimolecular thermal decomposition of **N-Allylmethylamine**.^{[1][2]}

Gas-Phase Unimolecular Thermal Decomposition of **N-Allylmethylamine**

1. Reaction Setup:

- A static vacuum system equipped with a Pyrex reaction vessel is used. The surface-to-volume ratio of the vessel can be altered by packing it with Pyrex tubing to test for heterogeneous effects.
- The reaction vessel is housed in a furnace with temperature control to maintain a constant temperature within the desired range (e.g., 602–694 K).
- Pressure measurements are conducted using a sensitive pressure transducer.
- Reactants and products are analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID).

2. Procedure:

- A known pressure of **N-Allylmethylamine**, along with an internal standard (e.g., benzene), is introduced into the heated reaction vessel. The internal standard is chosen to be stable under the reaction conditions.
- The reaction is allowed to proceed for a specific time, after which the contents of the vessel are expanded into a sampling loop connected to the GC.
- The reaction mixture is analyzed by GC to determine the concentrations of the reactant, products (propene and methyleneamine), and the internal standard. Methyleneamine can be trapped with a primary amine (e.g., hexylamine or n-butylamine) for quantitative analysis.

- The extent of the reaction is determined from the amount of product formed and the decrease in the reactant concentration relative to the internal standard.

3. Data Analysis:

- The first-order rate constant (k) for the decomposition is calculated at each temperature using the integrated first-order rate law.
- The Arrhenius parameters (pre-exponential factor, A , and activation energy, E_a) are determined from the slope and intercept of a plot of $\log(k)$ versus $1/T$.

Reaction Mechanism Visualization

The gas-phase thermal decomposition of **N-Allylmethylamine** proceeds through a concerted, pericyclic mechanism known as a retro-'ene' reaction.^{[1][2]} This involves a six-membered cyclic transition state.

Caption: Retro-ene reaction of **N-Allylmethylamine**.

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References

- 1. The thermochemical kinetics of the retro-'ene' reactions of molecules with the general structure (allyl)XYH in the gas phase. Part IX. Unimolecular thermal decomposition of allylmethylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The thermochemical kinetics of the retro-'ene' reactions of molecules with the general structure (allyl)XYH in the gas phase. Part IX. Unimolecular thermal decomposition of allylmethylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]

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